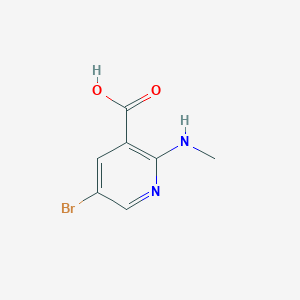

5-Bromo-2-methylamino-nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDCLIQXRHJKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Methylamino Nicotinic Acid

Reactions Involving the Bromine Substituent as a Functional Handle

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key functional handle, primarily utilized for the formation of new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. Its position on the electron-deficient pyridine ring also influences its susceptibility to nucleophilic displacement.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and are widely applied to aryl halides. wikipedia.orgyoutube.com The bromine substituent of 5-Bromo-2-methylamino-nicotinic acid is well-suited for such transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the bromopyridine core and a variety of organoboron compounds, such as boronic acids or esters. wikipedia.orgnih.govresearchgate.net This reaction is valued for its mild conditions and tolerance of numerous functional groups, which is crucial given the presence of the amine and carboxylic acid on the scaffold. nih.govresearchgate.net For substrates like 5-bromonicotinic acid, Suzuki couplings have been successfully employed to introduce aryl and heteroaryl substituents. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The Sonogashira coupling allows for the direct connection of a terminal alkyne to the pyridine ring, creating an arylethyne linkage. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.org The Sonogashira reaction's utility in synthesizing complex molecules under mild conditions makes it a valuable method for modifying the this compound scaffold. wikipedia.orgnih.gov

| Reaction Type | Typical Catalyst/Reagents | Base | Solvent | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 5-Aryl/Vinyl-2-methylamino-nicotinic acid |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF | 5-Alkynyl-2-methylamino-nicotinic acid |

While palladium catalysis is the dominant method for functionalizing the C-Br bond, nucleophilic aromatic substitution (SNAr) represents an alternative pathway. The direct displacement of bromine on a pyridine ring by a nucleophile is generally challenging compared to displacement of fluorine. rsc.org However, the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can facilitate this reaction under certain conditions, such as high temperatures or the use of highly reactive nucleophiles. researchgate.net Phase-transfer catalysis has also been shown to improve yields in nucleophilic substitutions on bromo-heterocycles. researchgate.net Potential nucleophiles could include alkoxides, thiolates, or amines, leading to the introduction of diverse functionalities at the C-5 position.

Reactivity of the Methylamino Moiety

The secondary methylamino group at the C-2 position is a nucleophilic center and can undergo a variety of chemical transformations at the nitrogen atom.

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it susceptible to reaction with electrophiles.

Alkylation: N-alkylation of the methylamino group can introduce an additional alkyl substituent. However, direct alkylation of aminopyridines with alkyl halides can be inefficient and may lead to competing alkylation at the pyridine ring nitrogen, forming a pyridinium (B92312) salt. researchgate.net To achieve selective N-alkylation, reductive amination protocols using aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) are often preferred. researchgate.net Catalytic methods using various transition metals have also been developed for the N-alkylation of aminopyridines with alcohols. researchgate.netgoogle.com

Acylation: The methylamino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. publish.csiro.au Studies on the acetylation of aminopyridines indicate that the reaction occurs directly at the exocyclic amino nitrogen. publish.csiro.au This transformation is typically high-yielding and chemoselective, leaving other functional groups on the molecule intact under standard conditions. researchgate.netyoutube.com

| Reaction Type | Reagent | Product |

| Alkylation | R-X (Alkyl Halide) or R-CHO/NaBH₄ | 5-Bromo-2-(methylalkylamino)-nicotinic acid |

| Acylation | R-COCl or (R-CO)₂O | 5-Bromo-2-(N-methylacetamido)-nicotinic acid |

The methylamino group can be subjected to oxidative transformations, although this can be challenging without affecting other parts of the molecule. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives. More controlled, catalytic methods for the oxidative deamination of primary amines to carboxylic acids using water as the oxidant have been reported, suggesting that under specific catalytic conditions, the amine could be transformed or removed. nih.gov However, the application of such methods to a secondary aminopyridine within a multifunctional molecule would require careful optimization to ensure selectivity.

Chemical Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of nicotinic acid and its derivatives is a versatile functional group that can be converted into a range of other functionalities, most commonly esters and amides. wikipedia.orgfoodb.ca

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol. Non-catalytic esterification with higher boiling, water-immiscible alcohols at reflux temperatures is also a viable method. google.com

Amide Formation: The most common method for forming an amide is to activate the carboxylic acid, for instance by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov Alternatively, peptide coupling reagents can be used to directly form the amide bond by reacting the carboxylic acid with an amine under milder conditions. A historical method involves the esterification of nicotinic acid followed by treatment with ammonium (B1175870) hydroxide (B78521) to yield the amide. google.com These modifications are fundamental in medicinal chemistry for altering the pharmacokinetic properties of a molecule.

Role As a Synthetic Building Block in Complex Molecule Construction

Utility in the Assembly of Advanced Functionalized Heterocyclic Systems

The arrangement of the carboxylic acid and the methylamino group in an ortho position on the pyridine (B92270) ring makes 5-Bromo-2-methylamino-nicotinic acid an ideal precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This bicyclic scaffold is of significant interest as it constitutes the core of many biologically active compounds, including kinase inhibitors. rsc.orgnih.gov

The synthesis typically involves a cyclocondensation reaction where the amino and carboxyl groups of the nicotinic acid derivative react with a suitable one-carbon synthon. For example, reaction with reagents like formamide (B127407) or cyanogen (B1215507) bromide can lead to the formation of the pyrimidine (B1678525) ring fused to the initial pyridine core. The general strategy involves the initial formation of an amidine or a related intermediate, followed by intramolecular cyclization to yield the bicyclic system.

The resulting pyrido[2,3-d]pyrimidine (B1209978) skeleton, still bearing the bromine atom at a key position, can be further elaborated. This allows for the introduction of various substituents to modulate the molecule's properties. The synthetic pathway is adaptable, enabling the creation of a library of derivatives by varying the cyclization agent and subsequent modification reactions.

| Starting Material | Reaction Type | Key Reagent | Resulting Heterocyclic Core |

|---|---|---|---|

| This compound | Cyclocondensation | Formamide | 6-Bromo-8-methyl-7,8-dihydropyrido[2,3-d]pyrimidin-7-one |

| This compound | Cyclocondensation | Cyanogen bromide | 7-Amino-6-bromo-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |

| This compound | Cyclocondensation | Urea | 6-Bromo-8-methyl-1H-pyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione |

Precursor for Diversified Organic Molecules

Beyond fused systems, this compound is a precursor for a wide range of substituted pyridine derivatives and other heterocyclic structures. The three functional groups—carboxylic acid, secondary amine, and bromo group—can be modified selectively to produce diverse molecular scaffolds.

One important transformation is decarboxylation, which can yield 5-bromo-N-methylpyridin-2-amine. This intermediate retains the bromo and amino groups, making it a valuable building block for other complex molecules. For instance, it serves as a structural analogue to intermediates used in the synthesis of 5-bromo-7-azaindole. google.comgoogle.com The synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) is of high interest in medicinal chemistry, and having a versatile precursor like this nicotinic acid derivative provides a strategic advantage. organic-chemistry.org

Furthermore, the bromine atom is a key functional group for introducing molecular diversity via metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. This capability is extensively used in the synthesis of kinase inhibitors, where specific aryl or heteroaryl groups are often required for biological activity. ed.ac.uk The ability to install these groups at a late stage of the synthesis provides a powerful tool for creating libraries of compounds for structure-activity relationship (SAR) studies.

| Precursor | Reaction Type | Example Target Scaffold | Synthetic Utility |

|---|---|---|---|

| This compound | Decarboxylation | 5-Bromo-N-methylpyridin-2-amine | Intermediate for Azaindoles |

| This compound | Suzuki Coupling | 5-Aryl-2-methylamino-nicotinic acid | Kinase Inhibitor Scaffolds |

| This compound | Sonogashira Coupling | 5-Alkynyl-2-methylamino-nicotinic acid | Bioactive Compound Synthesis |

| This compound | Esterification / Amidation | Esters / Amides of Nicotinic Acid | Fine Chemical Intermediates |

Integration into Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity.

This compound is an excellent candidate for integration into MCRs due to its possession of both an amine and a carboxylic acid function. It can theoretically participate in renowned MCRs such as the Ugi four-component reaction (U-4CR). The classic Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.

In a hypothetical Ugi reaction, this compound could serve as the carboxylic acid component. By reacting it with an aldehyde, a different primary amine, and an isocyanide, a complex α-acylamino carboxamide product would be formed in a single step. The diversity of the final product library can be vast, as each of the other three components can be varied independently. This strategy allows for the rapid exploration of chemical space around the brominated pyridine core, which is highly advantageous in medicinal chemistry and drug discovery programs. Alternatively, the methylamino group could potentially act as the amine component, further expanding its versatility in MCRs.

| Hypothetical Ugi Four-Component Reaction | |||

|---|---|---|---|

| Carboxylic Acid Component | Amine Component | Carbonyl Component | Isocyanide Component |

| This compound | Benzylamine | Isobutyraldehyde | tert-Butyl isocyanide |

| Aniline | Cyclohexanone | Cyclohexyl isocyanide | |

| Methylamine (B109427) | Benzaldehyde | Benzyl (B1604629) isocyanide | |

| Resulting Scaffold: Diverse α-acylamino carboxamides containing the 5-Bromo-2-methylamino-nicotinoyl moiety |

Advanced Spectroscopic and Computational Investigations of 5 Bromo 2 Methylamino Nicotinic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemistry for determining the structure of molecules. By analyzing the interaction of electromagnetic radiation with a compound, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Bromo-2-methylamino-nicotinic acid, 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY and HSQC) experiments are crucial for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylamino group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom, being electron-withdrawing, will deshield adjacent protons, shifting their signals downfield. Conversely, the methylamino group is electron-donating, which would shield nearby protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The positions of the signals are indicative of the chemical environment of each carbon atom. Carbons attached to electronegative atoms like bromine, nitrogen, and oxygen will appear at lower field (higher ppm values).

A hypothetical ¹H and ¹³C NMR data table based on the analysis of similar structures is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 8.2 - 8.4 | - |

| H6 | 8.0 - 8.2 | - |

| NH | 5.0 - 6.0 (broad) | - |

| CH₃ | 2.9 - 3.1 | 28 - 32 |

| COOH | 12.0 - 13.0 (broad) | - |

| C2 | - | 158 - 162 |

| C3 | - | 108 - 112 |

| C4 | - | 140 - 144 |

| C5 | - | 115 - 119 |

| C6 | - | 148 - 152 |

| COOH | - | 165 - 170 |

Note: The chemical shifts are estimated and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₇BrN₂O₂), HRMS can differentiate it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by two mass units.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ (⁷⁹Br) | 230.9769 | Data not available | Data not available |

| [M+H]⁺ (⁸¹Br) | 232.9749 | Data not available | Data not available |

| [M-H]⁻ (⁷⁹Br) | 228.9613 | Data not available | Data not available |

| [M-H]⁻ (⁸¹Br) | 230.9593 | Data not available | Data not available |

Note: "M" represents the molecular ion. The "Observed m/z" and "Difference (ppm)" columns would be filled with experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org These methods are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching of the methylamino group would be observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations often produce strong signals, aiding in the structural confirmation.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |

| Methylamino | N-H stretch | 3300-3500 (moderate) | Weak |

| Aromatic Ring | C-H stretch | 3000-3100 (moderate) | Strong |

| Aromatic Ring | C=C, C=N stretch | 1400-1600 (strong) | Strong |

| Methyl Group | C-H stretch | 2850-2960 (moderate) | Moderate |

Quantum Chemical Calculations for Theoretical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, geometry, and reactivity of molecules, complementing experimental findings. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties. These theoretical predictions can then be compared with experimental data to validate the computational model. For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to provide a more detailed assignment of the observed bands. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry for predicting the reactivity of molecules. jocpr.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction. A higher HOMO energy indicates a greater tendency to act as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methylamino group.

LUMO: The LUMO is the orbital that is most likely to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile. The LUMO of this compound is anticipated to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing bromine and carboxylic acid groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | Data not available | Indicates nucleophilicity |

| LUMO Energy | Data not available | Indicates electrophilicity |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

Note: The values in this table would be populated from specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.

In an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, one would anticipate regions of high electron density (negative potential) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the methylamino and carboxylic acid groups would likely exhibit positive potential, marking them as sites for nucleophilic interaction.

Computational studies on related nicotinic acid derivatives have employed Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, to generate and analyze MEP maps. These analyses help in understanding the molecule's reactivity and its potential interactions with biological targets.

Modeling of Reaction Pathways and Selectivity

Computational modeling provides significant insights into the mechanisms of chemical reactions, including the identification of reaction pathways and the prediction of product selectivity. Through quantum chemical calculations, it is possible to map the potential energy surface of a reaction, identifying transition states and intermediates.

For this compound, modeling could be used to explore various synthetic routes and predict the most favorable reaction conditions. For example, in reactions involving electrophilic aromatic substitution, theoretical models can predict whether substitution is more likely to occur at a specific position on the pyridine ring. These models take into account the electronic effects of the existing substituents—the bromo, methylamino, and carboxylic acid groups—to determine their directing influence.

The choice of computational method is critical for accuracy. DFT and ab initio methods are commonly used to calculate the energies of reactants, products, and transition states, thereby determining the activation energies for different potential pathways. A lower activation energy indicates a more kinetically favorable pathway.

Mechanistic Investigations through Combined Experimental and Theoretical Approaches

A powerful strategy for elucidating reaction mechanisms involves the integration of experimental observations with theoretical calculations. This combined approach allows for the validation of computational models and provides a more complete understanding of the reaction dynamics.

Elucidation of Regioselectivity and Stereoselectivity in Key Synthetic Steps

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis, and their prediction and control are essential for the efficient synthesis of target molecules. In the synthesis of derivatives of this compound, several key steps may exhibit selectivity.

For instance, in a cycloaddition reaction, the orientation of the reactants can lead to different regioisomers. Computational studies on indolynes, which are related heterocyclic arynes, have shown that the polarity of the aryne and the electronic nature of the substituent on the reacting partner can significantly influence the regioselectivity of the cycloaddition. Similar theoretical investigations could be applied to reactions involving this compound to predict the favored regioisomeric product.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the structure of the products, confirming the regioselectivity and stereoselectivity of a reaction. These experimental results can then be compared with the outcomes predicted by computational models, allowing for a refinement of the theoretical approach.

Transition State Analysis and Reaction Energetics

The transition state is a critical point on the reaction coordinate that represents the energy maximum between reactants and products. The analysis of the structure and energy of the transition state is key to understanding the reaction mechanism and its kinetics.

Computational chemistry allows for the direct calculation of the geometry and energy of transition states. Techniques such as kinetic isotope effect (KIE) studies, when combined with quantum chemical calculations, can provide detailed information about the transition state structure. By modeling the transition states for different possible reaction pathways, the activation energies can be determined.

The reaction energetics, including the enthalpy and Gibbs free energy of activation, dictate the rate of the reaction. For example, in enzymatic reactions, transition state analysis has been instrumental in the design of potent inhibitors that mimic the transition state structure. A thorough computational analysis of the transition states in reactions involving this compound would provide valuable data on reaction rates and the factors that control them.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a computational study on a reaction involving this compound.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A | 0.0 | 25.3 | -15.2 | 25.3 |

| Pathway B | 0.0 | 31.8 | -12.5 | 31.8 |

This table demonstrates that Pathway A would be the kinetically favored route due to its lower activation energy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-2-methylamino-nicotinic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common route involves saponification of precursors under basic conditions. For example, 2-Bromo-4-methylnicotinic acid was synthesized by treating the ester precursor with 10% NaOH (500 mL), yielding 87% of the product after recrystallization . Adjusting reaction time, temperature, and base concentration can optimize yields. For analogs like 5-Bromo-2-methylpyridine-3-carboxylic acid, purification via recrystallization (mp 226–230°C) and characterization by -NMR (δ 2.35 ppm for methyl groups) and mass spectrometry (M at m/z 215/217 for Br isotopes) are critical .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Key peaks include methyl groups (δ ~2.3–2.4 ppm) and aromatic protons (δ 7.4–8.3 ppm) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 215 (for ) and 217 (for ) .

- Melting Point : Compare observed mp (e.g., 226–230°C) with literature values to assess purity .

- Elemental Analysis : Validate empirical formulas (e.g., CHBrNO) with calculated vs. found C/H/N ratios .

Q. What solvents and storage conditions are recommended for handling this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are ideal due to the carboxylic acid and bromine substituents .

- Storage : Store at 0–6°C for brominated analogs to prevent decomposition . Use desiccants to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- In Silico Modeling : Use the InChI key (WOVLKYARFQYAMN-UHFFFAOYSA-N) to retrieve 3D structures for DFT calculations .

- Reactivity Analysis : The bromine atom at the 5-position is susceptible to substitution. Simulate reaction pathways with pyridine ring derivatives (e.g., SNAr mechanisms) using software like Gaussian or ORCA .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts or melting points)?

- Methodological Answer :

- Reproducibility : Verify synthetic steps (e.g., recrystallization solvents, drying time) .

- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. For example, unreacted brominated precursors may shift NMR peaks .

- Cross-Validation : Compare with structurally similar compounds (e.g., 5-Bromo-2-fluorophenylacetic acid, δ 7.4–8.3 ppm for aromatic protons) .

Q. What strategies enhance the compound’s stability in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.